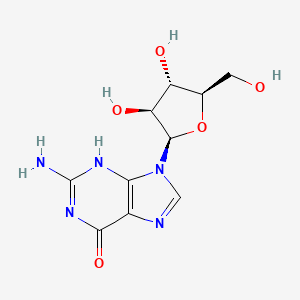

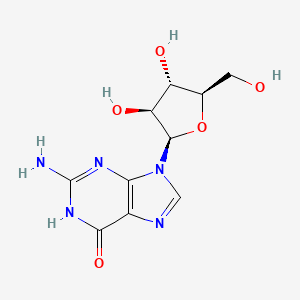

9-beta-d-Arabinofuranosylguanine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6+,9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYHBQMYGNKIUIF-FJFJXFQQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301019130 |

Source

|

| Record name | 9-Arabinofuranosylguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301019130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38819-10-2 |

Source

|

| Record name | 9-β-D-Arabinofuranosylguanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38819-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Arabinofuranosylguanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038819102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Arabinofuranosylguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301019130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9 BETA ARABINOFURANOSYLGUANINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARAGUANOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Z99WX0GPF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and History of 9-beta-d-Arabinofuranosylguanine (ara-G)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical development of 9-beta-d-Arabinofuranosylguanine (ara-G), a nucleoside analogue with significant T-cell selective cytotoxicity. From its initial synthesis in the 1960s, through the challenges of its formulation, to the pivotal development of its prodrug, nelarabine, and its eventual clinical application in T-cell malignancies, this document traces the critical scientific milestones. We delve into the foundational preclinical studies that elucidated its mechanism of action and selective toxicity, and detail the clinical trials that established its efficacy. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, hematology, and drug development, offering insights into the scientific journey of a targeted cancer therapeutic.

Introduction: The Quest for Targeted Cancer Therapy

The development of nucleoside analogues as chemotherapeutic agents represents a cornerstone of modern oncology. These compounds, which mimic endogenous nucleosides, can disrupt DNA and RNA synthesis and repair, leading to cell death. A significant challenge in cancer chemotherapy has been the development of agents with high specificity for malignant cells, thereby minimizing toxicity to healthy tissues. The story of this compound (ara-G) is a compelling narrative of rational drug design aimed at achieving such selectivity, particularly for T-cell cancers. This guide will chronicle the discovery and development of ara-G, highlighting the scientific ingenuity that transformed a laboratory curiosity into a life-saving therapeutic.

The Genesis of Ara-G: Initial Synthesis and Early Hurdles

The journey of ara-G began in 1964 with its first chemical synthesis by Reist and Goodman.[1] The initial impetus for its creation was part of a broader exploration of arabinosyl nucleosides as potential anticancer and antiviral agents, following the discovery of arabinosylcytosine (ara-C) and arabinosyladenine (ara-A).

The Original Chemical Synthesis: A Multi-Step Process

The pioneering synthesis by Reist and Goodman was a multi-step chemical process that, while successful, was complex and low-yielding. This difficult synthesis was one of the initial barriers to the widespread study and development of ara-G.[1]

Early Challenges: Poor Solubility and Limited Availability

Beyond the complexities of its synthesis, a major obstacle in the early development of ara-G was its very poor aqueous solubility. This intrinsic property made it difficult to formulate for intravenous administration, significantly hampering in vivo studies and its potential clinical application. These early challenges of difficult synthesis and poor solubility meant that for many years, ara-G remained a compound of academic interest with an uncertain future as a therapeutic agent.

Unraveling the Mechanism: The Basis of T-Cell Selectivity

Despite the initial challenges, the unique biological properties of ara-G, particularly its potent and selective cytotoxicity towards T-lymphoblasts, spurred further investigation. Preclinical studies were instrumental in elucidating the mechanism behind this remarkable T-cell specificity.

The Role of Intracellular Phosphorylation

The key to ara-G's activity lies in its intracellular conversion to the active triphosphate form, ara-GTP. This phosphorylation is a critical step, and it was discovered that T-lymphoblasts are particularly efficient at this conversion. The primary enzymes responsible for the initial and rate-limiting phosphorylation step are deoxycytidine kinase (dCK) and deoxyguanosine kinase (dGK).

Inhibition of DNA Synthesis and Induction of Apoptosis

Once formed, ara-GTP acts as a competitive inhibitor of deoxyguanosine triphosphate (dGTP) for incorporation into DNA by DNA polymerase. The incorporation of ara-GTP into the growing DNA strand leads to the termination of DNA chain elongation, thereby inhibiting DNA synthesis and ultimately triggering programmed cell death, or apoptosis.

The Decisive Factor: Preferential Accumulation in T-Cells

The selective toxicity of ara-G towards T-cells is a direct consequence of the preferential accumulation of ara-GTP in these cells. Studies demonstrated that T-lymphoblasts accumulate significantly higher levels of ara-GTP compared to B-lymphoblasts and myeloid cells. This differential accumulation is the cornerstone of ara-G's therapeutic window in treating T-cell malignancies.

A Pivotal Breakthrough: The Development of Nelarabine

The significant therapeutic potential of ara-G, underscored by its T-cell selectivity, drove the search for a solution to its poor solubility. This quest led to the development of nelarabine (formerly compound 506U78), a soluble prodrug of ara-G, in the late 1970s. This innovation was a turning point in the history of ara-G.

The Prodrug Strategy: Enhancing Solubility and Bioavailability

Nelarabine is the 6-methoxy derivative of ara-G. This modification significantly increases its aqueous solubility, making it suitable for intravenous administration. In the body, nelarabine is rapidly and efficiently converted to ara-G by the enzyme adenosine deaminase.

References

Unraveling the Cytotoxic Precision of AraG in T-Cell Leukemia: A Mechanistic Guide

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive technical overview of the mechanism of action of arabinofuranosylguanine (araG), the active metabolite of the prodrug nelarabine, in the context of T-cell acute lymphoblastic leukemia (T-ALL). We will dissect the molecular pharmacology of this targeted agent, from its metabolic activation to the induction of apoptosis in malignant T-cells, offering field-proven insights for researchers and drug development professionals.

Introduction: The Clinical Imperative for T-Cell Specific Therapies

T-cell acute lymphoblastic leukemia (T-ALL) is an aggressive hematologic malignancy with historically poorer outcomes compared to its B-cell counterpart, particularly in relapsed or refractory cases.[1][2] This has spurred the development of targeted therapies that exploit the unique biochemical pathways of T-lymphocytes. Nelarabine (2-amino-9β-D-arabinosyl-6-methoxy-9H-guanine) is a rationally designed prodrug of the deoxyguanosine analog araG, which exhibits selective cytotoxicity against T-lymphoblasts.[2][3][4] Its approval for the treatment of relapsed/refractory T-ALL and T-cell lymphoblastic lymphoma (T-LBL) marked a significant advancement in the management of these challenging diseases.[1][5]

The Metabolic Journey: Activation of a Potent Cytotoxin

Nelarabine itself is an inert compound. Its therapeutic efficacy is entirely dependent on a series of enzymatic conversions that lead to the intracellular accumulation of its active triphosphate form, araGTP.[6][7] This metabolic activation pathway is a critical determinant of its T-cell selectivity.

From Prodrug to Active Nucleoside:

Following intravenous administration, the water-soluble prodrug nelarabine is rapidly demethylated by the ubiquitous enzyme adenosine deaminase (ADA) in the bloodstream to form araG.[5][7] AraG is then transported into T-lymphoblasts via nucleoside transporters.[1]

Intracellular Phosphorylation Cascade:

Once inside the cell, araG undergoes a crucial three-step phosphorylation to become the pharmacologically active araG triphosphate (araGTP). This process is initiated by two key kinases:

Subsequent phosphorylations are catalyzed by other nucleotide kinases.[3] The preferential accumulation of araGTP in T-cells is a cornerstone of its selective toxicity, although the precise mechanisms for this selectivity are still under investigation.[7] One hypothesis is that T-cells possess higher levels or more efficient activity of the necessary phosphorylating enzymes.[7]

References

- 1. Role of nelarabine in the treatment of T-cell acute lymphoblastic leukemia and T-cell lymphoblastic lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nelarabine in T-cell acute lymphoblastic leukemia: intracellular metabolism and molecular mode-of-action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. dovepress.com [dovepress.com]

- 5. ashpublications.org [ashpublications.org]

- 6. Nelarabine for T-cell acute lymphoblastic leukaemia and T-cell lymphoblastic lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Nelarabine? [synapse.patsnap.com]

9-beta-d-Arabinofuranosylguanine chemical structure and properties

An In-Depth Technical Guide to 9-β-D-Arabinofuranosylguanine (ara-G): From Chemical Structure to Therapeutic Application

Executive Summary

9-β-D-Arabinofuranosylguanine (ara-G) is a synthetic purine nucleoside analog of deoxyguanosine with significant antineoplastic properties.[1] Despite its discovery in the mid-20th century, its clinical development was hampered by poor aqueous solubility and challenging synthesis.[2][3] The development of nelarabine, a water-soluble prodrug, revitalized interest in ara-G, leading to its successful application in treating T-cell malignancies.[2] This guide provides a comprehensive technical overview of ara-G, intended for researchers, scientists, and drug development professionals. We will delve into its chemical and physical properties, explore its detailed mechanism of action, outline synthesis strategies, and provide key experimental protocols. The narrative emphasizes the causal relationships behind its therapeutic efficacy and the experimental logic for its evaluation.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental characteristics is the bedrock of its application in research and development. This section details the structural identity and key physicochemical parameters of ara-G.

Chemical Structure and Nomenclature

9-β-D-Arabinofuranosylguanine is a purine nucleoside where a guanine base is linked to an arabinofuranose sugar via a β-N9-glycosidic bond.[4] The key structural feature that distinguishes it from its endogenous counterpart, deoxyguanosine, is the stereochemistry of the hydroxyl group at the 2' position of the sugar moiety. This seemingly minor alteration is fundamental to its biological activity.

-

IUPAC Name : 2-amino-9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one[4]

-

CAS Number : 38819-10-2[4]

-

Common Synonyms : ara-G, Guanine arabinoside, Araguanosine[4][5]

Caption: 2D Chemical Structure of 9-β-D-Arabinofuranosylguanine (ara-G).

Physicochemical Data Summary

The utility of a compound in both biological assays and formulation development is dictated by its physical and chemical properties. Ara-G's low aqueous solubility is a critical parameter that necessitated the development of its prodrug, nelarabine.[2]

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃N₅O₅ | [4][5] |

| Molecular Weight | 283.24 g/mol | [4][5] |

| Appearance | White to off-white solid/crystals | [6][7] |

| Melting Point | >225°C | [6] |

| Solubility | Poorly soluble in water; Soluble in DMSO (>10 mg/mL) | [2][6] |

| Storage Conditions | 2-8°C, sealed, dry, protected from light | [5][6] |

Pharmacology and Mechanism of Action

The therapeutic value of ara-G lies in its ability to act as a cytotoxic antimetabolite, with a notable selectivity for T-lymphocytes.[1][8] Its mechanism is a multi-step intracellular process that begins with its administration as a prodrug and culminates in the induction of apoptosis in target cancer cells.

The Nelarabine Prodrug Strategy

The clinical application of ara-G was initially limited by its poor water solubility.[2] This challenge was overcome by the development of nelarabine, a 6-O-methylated prodrug that is approximately eight times more water-soluble than ara-G.[2][9] Following intravenous administration, nelarabine is rapidly and efficiently converted to ara-G by the enzyme adenosine deaminase (ADA), which is abundant in the bloodstream.[2][9] This strategy ensures that therapeutic concentrations of ara-G can be achieved systemically.

Intracellular Activation Pathway

Upon formation, ara-G is transported into tumor cells where it must be phosphorylated to its pharmacologically active form, 9-β-D-arabinofuranosylguanine triphosphate (ara-GTP).[9][10] This bioactivation is a sequential, three-step phosphorylation cascade, with the initial conversion to the monophosphate form being the rate-limiting step.[11]

This crucial phosphorylation is catalyzed by two key enzymes:

The subsequent phosphorylation steps to the di- and triphosphate forms are carried out by other cellular kinases.[10]

Caption: Intracellular activation pathway of Nelarabine to cytotoxic ara-GTP.

Molecular Mechanisms of Cytotoxicity

The cytotoxicity of ara-G is driven by its triphosphate metabolite, ara-GTP.[8]

-

Inhibition of DNA Synthesis : As a structural analog of the natural nucleotide deoxyguanosine triphosphate (dGTP), ara-GTP competes for incorporation into elongating DNA strands during replication by DNA polymerases.[10][11]

-

Chain Termination : Once incorporated, ara-GTP terminates DNA chain elongation.[9][10] The arabinose sugar's 2'-hydroxyl group, with its altered stereochemistry compared to deoxyribose, creates a conformation that prevents DNA polymerase from forming the next phosphodiester bond, thus halting DNA synthesis.[10]

-

Induction of Apoptosis : The resulting DNA damage and replication stress trigger cellular damage response pathways, ultimately leading to programmed cell death, or apoptosis.[10][11]

T-Cell Selectivity

A remarkable feature of ara-G is its selective toxicity toward T-lymphoblasts compared to B-lymphoblasts and other hematopoietic cells.[1][8] This selectivity is a cornerstone of its clinical efficacy in T-cell malignancies. The underlying mechanism is attributed to the differential metabolism of the drug; T-cells demonstrate a significantly higher capacity to accumulate intracellular ara-GTP compared to other cell types.[2][8] This metabolic preference leads to greater DNA incorporation and subsequent cytotoxicity specifically in the target T-cell population.

Mitochondrial Involvement and Resistance

Ara-G is a known substrate for mitochondrial deoxyguanosine kinase and has been shown to be incorporated into mitochondrial DNA (mtDNA).[12][13][14] While this suggests a potential role for mitochondrial toxicity, studies indicate that the incorporation into mtDNA may not be the primary driver of acute cytotoxicity.[14] However, cellular resistance to ara-G can emerge through at least two distinct mechanisms: a reduction in the incorporation of ara-G into mtDNA, and, more significantly, the loss of deoxycytidine kinase (dCK) activity, which prevents the critical initial phosphorylation step.[13]

Synthesis and Characterization

The generation of high-purity ara-G is essential for both preclinical research and as the active metabolite of nelarabine. Both chemical and biocatalytic routes have been developed, each with distinct advantages and challenges.

Chemical Synthesis

The initial synthesis of ara-G was a multi-step chemical process.[15][16] These routes often involve protecting group chemistry and multiple reaction steps, such as the fusion of a purine derivative with a protected sugar, followed by deprotection and functional group manipulations.[15] While effective, chemical synthesis can be complex and was historically described as difficult.[3]

Biocatalytic Synthesis

To overcome challenges associated with chemical synthesis, particularly the low solubility of the guanine base, efficient biocatalytic methods have been developed.[17] These methods leverage the enzymatic machinery of microorganisms to perform the desired transformation under milder conditions. A common strategy involves a transglycosylation reaction where the arabinofuranosyl moiety is transferred from a more soluble precursor, like cytarabine (ara-C), to a guanine source.[18][19]

Caption: General workflow for the biocatalytic synthesis of ara-G.

Key Experimental Protocols

The following protocols provide a validated framework for investigating the synthesis and biological activity of ara-G. They are designed to be self-validating by including appropriate controls and clear endpoints.

Protocol: In Vitro Cytotoxicity Assessment of ara-G in T-Lymphoblast Cell Lines

Objective: To determine the concentration-dependent inhibitory effect of ara-G on the proliferation of a T-lymphoblastoid cell line (e.g., MOLT-4 or CCRF-CEM) compared to a B-lymphoblastoid cell line (e.g., MGL-8) to validate T-cell selectivity.

Methodology:

-

Cell Culture: Maintain T- and B-lymphoblastoid cell lines in appropriate culture medium (e.g., RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO₂ atmosphere. Ensure cells are in the logarithmic growth phase before the experiment.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of ara-G in sterile DMSO. Further dilute in culture medium to create a series of working solutions. Causality Insight: DMSO is used due to ara-G's poor aqueous solubility. The final DMSO concentration in culture should be kept constant and low (<0.1%) across all treatments, including the vehicle control, to avoid solvent-induced toxicity.

-

Cell Seeding: Seed cells in a 96-well microplate at a density of 5 x 10⁴ cells/mL (100 µL/well).

-

Drug Treatment: Add 100 µL of 2x concentrated ara-G working solutions to the wells to achieve a final concentration range (e.g., 0.01 µM to 100 µM). Include wells for a "no-drug" (medium only) control and a "vehicle" (DMSO) control.

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

-

Proliferation Assay: Assess cell viability using a standard colorimetric assay (e.g., MTS or MTT) or a fluorometric assay (e.g., resazurin). Add the reagent according to the manufacturer's instructions and measure the absorbance/fluorescence using a plate reader.

-

Data Analysis:

-

Convert absorbance/fluorescence values to percentage of viability relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the ara-G concentration.

-

Use a non-linear regression model (e.g., log(inhibitor) vs. normalized response) to calculate the IC₅₀ (half-maximal inhibitory concentration) for each cell line.

-

Validation Check: A significantly lower IC₅₀ value in the T-cell line compared to the B-cell line validates the selective cytotoxicity of ara-G.[1][8]

-

Protocol: Biocatalytic Synthesis of ara-G using Whole-Cell Biocatalysts

Objective: To synthesize ara-G from ara-C and a guanine source using glutaraldehyde-treated E. coli cells, based on established methodologies.[18][19]

Methodology:

-

Biocatalyst Preparation: Cultivate E. coli cells (e.g., strain BM-11) under optimal conditions. Harvest the cells by centrifugation, wash with a phosphate buffer, and then treat with a glutaraldehyde solution to permeabilize the cell membranes and fix the intracellular enzymes. Wash the treated cells extensively to remove residual glutaraldehyde. Causality Insight: Glutaraldehyde treatment cross-links proteins, stabilizing the enzymes and permeabilizing the cell to allow free passage of substrates and products while keeping the enzymatic machinery contained.

-

Reaction Setup: In a reaction vessel, create a reaction mixture containing:

-

Phosphate buffer (pH and concentration are critical parameters to optimize, e.g., pH 7.0).[19]

-

The prepared glutaraldehyde-treated E. coli cells.

-

Substrate 1: 1-(β-D-arabinofuranosyl)cytosine (ara-C).

-

Substrate 2: A guanine source, such as 2'-deoxyguanosine (dG), which has been shown to be an effective guanine base donor.[19]

-

-

Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 37-60°C) with gentle agitation for a set period (e.g., 4-24 hours).

-

Monitoring the Reaction: Periodically take aliquots from the reaction mixture. Stop the enzymatic reaction in the aliquot (e.g., by heating or adding acid) and analyze the composition using High-Performance Liquid Chromatography (HPLC) with a UV detector. Monitor the consumption of substrates (ara-C, dG) and the formation of the product (ara-G).

-

Product Isolation: Once the reaction has reached optimal conversion, terminate the reaction. Remove the cell catalyst by centrifugation or filtration. The supernatant, containing ara-G, can then be purified.

-

Purification and Verification: Purify the ara-G from the supernatant using techniques such as column chromatography. Verify the identity and purity of the final product using HPLC, Mass Spectrometry, and NMR spectroscopy.

-

Yield Calculation: Calculate the final yield of isolated ara-G based on the initial amount of the limiting substrate.[19]

-

Validation Check: Successful synthesis is confirmed by analytical data (HPLC, MS) matching the standards for ara-G, with yields being comparable to reported values (e.g., isolated yields of 48%-53%).[19]

-

Conclusion and Future Directions

9-β-D-Arabinofuranosylguanine, delivered via its prodrug nelarabine, represents a significant therapeutic agent, particularly for T-cell malignancies. Its efficacy is rooted in a well-defined mechanism of action that exploits the metabolic characteristics of T-lymphoblasts. The journey from a compound with challenging physical properties to a clinically approved therapy underscores the power of prodrug strategies in drug development. Future research may focus on overcoming resistance mechanisms, exploring its efficacy in other cancer types, or developing novel delivery systems to further enhance its therapeutic index. The robust biocatalytic synthesis routes also offer a scalable and efficient method for producing this important nucleoside analog for ongoing research and potential new applications.

References

- 1. Metabolism and selective cytotoxicity of 9-beta-D-arabinofuranosylguanine in human lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C10H13N5O5 | CID 135499520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 9-(b-D-Arabinofuranosyl)guanine | 38819-10-2 | NA06002 [biosynth.com]

- 6. 9-(BETA-D-ARABINOFURANOSYL)GUANINE | 38819-10-2 [amp.chemicalbook.com]

- 7. Arabinofuranosyl-Guanine [metkinenchemistry.com]

- 8. Differential metabolism of this compound in human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oncology [pharmacology2000.com]

- 10. What is the mechanism of Nelarabine? [synapse.patsnap.com]

- 11. Role of nelarabine in the treatment of T-cell acute lymphoblastic leukemia and T-cell lymphoblastic lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Dual mechanisms of this compound resistance in CEM T-lymphoblast leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of this compound on mitochondria in CEM T-lymphoblast leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. SYNTHESIS OF this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis of this compound by combined use of two whole cell biocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis of 9-(beta-D-arabinofuranosyl)guanine using whole cells of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis of 9-(beta-D-arabinofuranosyl)guanine using whole cells of Escherichia coli. | Semantic Scholar [semanticscholar.org]

A Senior Application Scientist's Guide to 9-β-D-Arabinofuranosylguanine (ara-G) and its Function in DNA Replication

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

9-β-D-arabinofuranosylguanine (ara-G) is a purine nucleoside analog with significant cytotoxic activity, particularly against T-lymphocytes.[1][2] Its utility as a chemotherapeutic agent, primarily through its prodrug nelarabine, stems from its ability to disrupt the fundamental process of DNA replication.[1][3] This guide provides a detailed examination of the molecular mechanisms underpinning ara-G's function. We will explore its metabolic activation, the precise manner in which it inhibits DNA polymerases, and its ultimate effect of inducing apoptosis in rapidly dividing cancer cells.[4] Furthermore, this document offers field-proven, detailed protocols for assessing the biological activity of ara-G and similar nucleoside analogs, providing a robust framework for preclinical research and development.

Introduction: The Significance of Ara-G in T-Cell Malignancies

Ara-G, and its prodrug nelarabine, have carved a critical niche in the treatment of refractory T-cell acute lymphoblastic leukemia (T-ALL) and T-cell lymphoblastic lymphoma (T-LBL).[1][3] The compound's preferential cytotoxicity towards T-cells is a key therapeutic advantage.[2] This selectivity is attributed to the higher expression and activity of enzymes within T-lymphocytes that are responsible for converting the inactive prodrug into its pharmacologically active form.[2][4] Understanding the complete mechanism, from cellular uptake to DNA chain termination, is paramount for optimizing its clinical use and for the rational design of next-generation nucleoside analogs.

Core Mechanism of Action: A Multi-Step Process to Inhibit DNA Synthesis

The cytotoxic effects of ara-G are not immediate upon administration. The compound must first undergo a series of intracellular enzymatic conversions to become a potent inhibitor of DNA replication.

Metabolic Activation to Ara-GTP

The journey from the inactive nucleoside to the active triphosphate is a critical determinant of its efficacy.

-

Prodrug Conversion (Nelarabine): When administered as nelarabine, the compound is first demethylated by the enzyme adenosine deaminase to yield ara-G.[3]

-

Initial Phosphorylation: Ara-G is then phosphorylated by deoxycytidine kinase (dCK) and potentially deoxyguanosine kinase, enzymes found in the cytoplasm and mitochondria, to form ara-G monophosphate (ara-GMP).[4][5] The high activity of these kinases in T-cells is a primary reason for the compound's lineage-specific toxicity.[4]

-

Subsequent Phosphorylations: Cellular monophosphate and diphosphate kinases sequentially convert ara-GMP to ara-G diphosphate (ara-GDP) and finally to the active moiety, 9-β-D-arabinofuranosylguanine triphosphate (ara-GTP).[4]

Diagram: Metabolic Activation Pathway of Ara-G

Caption: Intracellular conversion of the prodrug nelarabine to the active ara-GTP.

Inhibition of DNA Replication

The structural similarity of ara-GTP to the natural deoxynucleotide, deoxyguanosine triphosphate (dGTP), is the basis of its mechanism. Ara-GTP acts as a competitive inhibitor and a fraudulent substrate for DNA polymerases.

-

Competitive Inhibition: Ara-GTP competes with dGTP for the active site of DNA polymerases, particularly DNA polymerase alpha.[6][7] This competition slows the overall rate of DNA synthesis.

-

Incorporation and Chain Termination: DNA polymerases can mistakenly incorporate ara-GTP into the nascent DNA strand.[4] The key structural difference between ara-GTP and dGTP is the sugar moiety. Ara-GTP contains an arabinose sugar instead of a deoxyribose sugar. The hydroxyl group at the 3' position of the arabinose sugar is in a trans (up) position relative to the 2' hydroxyl group, which sterically hinders the formation of a phosphodiester bond with the next incoming deoxynucleotide.[4] This effectively terminates the elongation of the DNA chain.

-

Induction of Apoptosis: The accumulation of terminated DNA strands and the overall stalling of DNA replication forks trigger the cell's DNA damage response pathways.[4] This ultimately leads to the activation of apoptotic cascades and programmed cell death.[4]

Diagram: Mechanism of DNA Replication Inhibition by Ara-GTP

Caption: Competition between dGTP and ara-GTP leading to DNA chain termination.

Quantitative Assessment of Ara-G Activity

The cytotoxic potential of ara-G is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell proliferation by 50%. These values are highly dependent on the cell line and the duration of exposure.

| Cell Line | Cancer Type | IC50 of Ara-G (µM) | Exposure Time (hours) |

| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | ~0.01 - 0.1 | 48 - 72 |

| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | ~0.02 - 0.2 | 48 - 72 |

Note: IC50 values are approximate and can vary based on specific experimental conditions. Data compiled from multiple sources indicating high sensitivity of T-ALL cell lines.[8][9][10]

Experimental Protocols for In-Depth Analysis

To rigorously evaluate the function of ara-G or novel analogs, a combination of cell-based and biochemical assays is essential. The following protocols provide a self-validating framework for assessing the inhibition of DNA replication.

Protocol 1: Cell-Based DNA Synthesis Inhibition Assay (BrdU Incorporation)

This assay directly measures the extent of new DNA synthesis in proliferating cells by quantifying the incorporation of the thymidine analog, Bromodeoxyuridine (BrdU).[11][12] A reduction in BrdU incorporation in the presence of ara-G indicates inhibition of DNA replication.

Methodology:

-

Cell Plating: Seed T-lymphoblastic leukemia cells (e.g., CCRF-CEM or MOLT-4) in a 96-well microtiter plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[11]

-

Compound Treatment: Prepare serial dilutions of ara-G in culture medium. Add the desired final concentrations to the wells. Include wells with vehicle control (e.g., DMSO or PBS) and untreated cells.

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.

-

BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 10 µM.[13]

-

Labeling Incubation: Incubate the plate for an additional 2-4 hours at 37°C to allow for BrdU incorporation into newly synthesized DNA.[11][14]

-

Fixation and Denaturation: Carefully remove the culture medium. Add 100 µL of a fixing/denaturing solution to each well and incubate for 30 minutes at room temperature.[15] This step fixes the cells and denatures the DNA to expose the incorporated BrdU.

-

Detection:

-

Substrate Addition and Measurement:

-

Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: In Vitro DNA Polymerase Inhibition Assay

This biochemical assay directly measures the ability of ara-GTP to inhibit the activity of purified DNA polymerase. It provides a direct assessment of the drug-target interaction, independent of cellular uptake and metabolism.

Methodology:

-

Reaction Mixture Preparation: Prepare a master mix in a suitable reaction buffer (specific to the polymerase being tested). The mix should contain:

-

Activated calf thymus DNA or a specific primer-template.[16]

-

A mixture of three unlabeled dNTPs (e.g., dATP, dCTP, dTTP).

-

One radiolabeled dNTP (e.g., [³H]-dGTP or [α-³²P]-dGTP).

-

Dithiothreitol (DTT) and MgCl₂.

-

-

Inhibitor Preparation: Prepare serial dilutions of ara-GTP. The natural competitor, dGTP, should also be prepared for kinetic analysis (determining the inhibition constant, Ki).[6]

-

Enzyme Addition: Add purified human DNA polymerase (e.g., DNA Polymerase α) to microcentrifuge tubes on ice.[17]

-

Reaction Initiation:

-

Add the reaction mixture and varying concentrations of ara-GTP (or dGTP) to the tubes containing the enzyme.

-

Initiate the reaction by transferring the tubes to a 37°C water bath.

-

-

Incubation: Allow the reaction to proceed for a set time (e.g., 30-60 minutes), ensuring the reaction stays within the linear range of synthesis.

-

Reaction Termination: Stop the reaction by adding cold trichloroacetic acid (TCA). This will precipitate the DNA.

-

Quantification of Incorporation:

-

Collect the precipitated DNA on glass fiber filters.

-

Wash the filters extensively with cold TCA and ethanol to remove unincorporated radiolabeled dNTPs.

-

Dry the filters and measure the radioactivity using a scintillation counter.

-

-

Data Analysis: Determine the rate of DNA synthesis at each inhibitor concentration. Calculate the percent inhibition and perform kinetic analysis (e.g., Lineweaver-Burk plot) to determine the Ki and the mode of inhibition (e.g., competitive).[6]

Conclusion and Future Directions

9-β-D-arabinofuranosylguanine is a potent and clinically relevant inhibitor of DNA replication with a well-defined mechanism of action. Its selective toxicity in T-cells underscores the importance of understanding the enzymatic pathways that govern its activation. The experimental frameworks provided here offer a robust approach for the preclinical evaluation of ara-G and for the discovery of new nucleoside analogs with improved therapeutic indices. Future research should focus on overcoming resistance mechanisms, which can include decreased activity of activating kinases or alterations in DNA polymerase structure, to further enhance the clinical utility of this important class of chemotherapeutic agents.

References

- 1. Nelarabine - Wikipedia [en.wikipedia.org]

- 2. Nelarabine | C11H15N5O5 | CID 3011155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Nelarabine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. What is the mechanism of Nelarabine? [synapse.patsnap.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Inhibitory effects of 9-beta-D-arabinofuranosylguanine 5'-triphosphate and 9-beta-D-arabinofuranosyladenine 5'-triphosphate on DNA polymerases from murine cells and oncornavirus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nelarabine: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]

- 8. T-leukemia cell lines CCRF-CEM, HPB-ALL, JM and MOLT-4: changes in isoenzyme profiles during induction of differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. BrdU staining and BrdU assay protocol | Abcam [abcam.com]

- 13. BrdU Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 14. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 16. benchchem.com [benchchem.com]

- 17. Differential inhibition of the human cell DNA replication complex-associated DNA polymerases by the antimetabolite 1-beta-D-arabinofuranosylcytosine triphosphate (ara-CTP) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics of 9-beta-d-Arabinofuranosylguanine (ara-G): An In-Depth Technical Guide

Introduction

9-β-D-arabinofuranosylguanine (ara-G) is a purine nucleoside analogue with demonstrated cytotoxic effects, particularly against T-lymphoblasts.[1][2] Its therapeutic potential in hematological malignancies, specifically T-cell acute lymphoblastic leukemia (T-ALL) and T-cell lymphoblastic lymphoma (T-LBL), has been a subject of extensive research. Ara-G's clinical utility is deeply intertwined with its pharmacokinetic profile, which governs its absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive technical overview of the pharmacokinetics of ara-G, with a focus on the insights relevant to researchers, scientists, and drug development professionals. A significant portion of the clinical pharmacokinetic data for ara-G is derived from studies of its water-soluble prodrug, nelarabine, which is rapidly and extensively converted to ara-G in the body.[3][4]

Absorption and the Role of the Prodrug Nelarabine

Direct oral administration of ara-G is limited by its poor aqueous solubility. To overcome this, the 6-methoxy-prodrug, nelarabine, was developed.[4] Nelarabine is rapidly and almost completely converted to ara-G following intravenous infusion.[5] This conversion is so efficient that nelarabine itself has a very short half-life, typically around 15 to 30 minutes in both pediatric and adult patients.[3][5][6] The maximum plasma concentrations (Cmax) of ara-G are generally observed at or near the end of the nelarabine infusion.[5][7]

Distribution

Both nelarabine and its active metabolite, ara-G, are extensively distributed throughout the body.[3] Plasma protein binding for both compounds is low, at less than 25%.[3] An important characteristic of ara-G is its ability to cross the blood-brain barrier, which is crucial for treating malignancies that can involve the central nervous system. The volume of distribution (Vss) for ara-G has been reported to range from 0.587 L/kg to 0.986 L/kg.[5]

Metabolism: The Path to Cytotoxicity

The metabolism of ara-G is a critical determinant of its anticancer activity. The metabolic cascade can be summarized in two key stages:

-

Conversion of Nelarabine to Ara-G: Nelarabine is rapidly demethylated by the enzyme adenosine deaminase (ADA) to form ara-G.[3][4][6]

-

Intracellular Phosphorylation: Once inside the target cell, ara-G is phosphorylated by deoxyguanosine kinase and deoxycytidine kinase to its 5'-monophosphate form.[3] This is followed by further phosphorylation to the active triphosphate metabolite, 9-β-D-arabinofuranosylguanine triphosphate (ara-GTP).[1][3] It is ara-GTP that exerts the primary cytotoxic effect by inhibiting DNA synthesis, leading to cell death.[1][3][8] T-cells have shown greater sensitivity to the cytotoxic effects of nelarabine in vitro.[3]

The accumulation of ara-GTP is a key factor in the selective toxicity of ara-G towards T-lymphoblasts, which tend to accumulate higher levels of this active metabolite compared to other cell types.[2] The intracellular concentration of ara-GTP is significantly higher and more prolonged than the plasma concentrations of either nelarabine or ara-G.[8] In fact, the elimination half-life of intracellular ara-GTP is so long that it has been difficult to estimate accurately.[6][8]

Inactive metabolites of ara-G include guanine, methylguanine, xanthine, and uric acid.[3]

Caption: Metabolic activation of nelarabine to ara-G and subsequently to the active ara-GTP within the target cell.

Excretion

Nelarabine is quickly eliminated from the plasma.[3] The primary route of excretion for ara-G and its metabolites is through the urine.[3] Renal excretion accounts for approximately 5.3% of the administered nelarabine and 23.2% of ara-G.[3]

Pharmacokinetic Parameters

The pharmacokinetics of nelarabine and ara-G have been studied in both pediatric and adult populations. While the pharmacokinetics of nelarabine appear to be linear across a range of doses, there are some notable differences in ara-G's parameters between age groups.[5][8]

| Parameter | Nelarabine (Adults) | ara-G (Adults) | ara-G (Pediatric) | Reference |

| Half-life (t½) | ~16.5 - 30 min | ~3 - 3.2 hours | ~2 - 2.1 hours | [3][5][6][9][10] |

| Clearance (CL) | ~138 - 197 L/h/m² | ~9.5 - 10.5 L/h/m² | ~11.3 L/h/m² | [3][6][8] |

| Volume of Distribution (Vd) | ~115 L/m² | ~44.8 L/m² | Similar to adults | [3] |

Note: Values are approximate and can vary based on the specific study and patient population.

Pediatric patients tend to have a higher clearance and a shorter half-life for ara-G compared to adults.[8][9][10]

Factors Influencing Pharmacokinetics

Several factors can influence the pharmacokinetic profile of ara-G:

-

Age: As noted above, pediatric patients exhibit a faster clearance of ara-G.[8][9][10] However, age does not seem to have a significant effect on nelarabine pharmacokinetics.[8]

-

Renal Function: Since ara-G is partially excreted by the kidneys, renal impairment could potentially affect its clearance.[4]

-

Gender: Some studies have suggested a 2-3 fold increase in intracellular AUC in female patients compared to male patients, although the clinical significance of this is not fully established.[3]

Analytical Methodology

Accurate quantification of ara-G and its metabolites in biological matrices is essential for pharmacokinetic studies. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a commonly used method due to its high sensitivity and specificity.

Exemplary Bioanalytical Workflow:

-

Sample Collection: Collect blood samples in tubes containing an adenosine deaminase inhibitor, such as deoxycoformycin, to prevent the ex vivo conversion of nelarabine to ara-G.[7]

-

Sample Preparation: Plasma is typically separated by centrifugation. A protein precipitation step, often using a cold organic solvent like methanol, is employed to remove larger proteins.

-

Chromatographic Separation: The prepared sample is injected into an HPLC system. A reverse-phase C18 column is commonly used to separate ara-G from other plasma components.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer. Multiple reaction monitoring (MRM) is used to selectively detect and quantify ara-G and its internal standard.

-

Data Analysis: A calibration curve is generated using standards of known concentrations to quantify the amount of ara-G in the study samples.

Caption: A typical workflow for the bioanalysis of ara-G in plasma samples using LC-MS/MS.

Clinical Significance and Future Directions

A thorough understanding of ara-G's pharmacokinetics is paramount for optimizing its therapeutic use. The rapid conversion of nelarabine to ara-G and the prolonged intracellular retention of the active ara-GTP metabolite are key features that drive its efficacy. The differences in clearance between pediatric and adult populations underscore the importance of age-specific dosing regimens.

Future research may focus on further elucidating the impact of genetic polymorphisms in metabolic enzymes and drug transporters on ara-G's pharmacokinetic variability. Additionally, exploring novel drug delivery systems to enhance ara-G's therapeutic index could be a promising avenue for investigation.

References

- 1. Metabolism and selective cytotoxicity of 9-beta-D-arabinofuranosylguanine in human lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differential metabolism of this compound in human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bccancer.bc.ca [bccancer.bc.ca]

- 4. cancercareontario.ca [cancercareontario.ca]

- 5. ascopubs.org [ascopubs.org]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. ascopubs.org [ascopubs.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Pharmacokinetics of nelarabine and 9-beta-D-arabinofuranosyl guanine in pediatric and adult patients during a phase I study of nelarabine for the treatment of refractory hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Dawn of Nucleoside Analogs: Early Investigations into the Antiviral Potential of Arabinofuranosylguanine (araG)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Viral Inhibitors and the Rise of Nucleoside Analogs

In the mid-20th century, the field of antiviral chemotherapy was in its infancy. The discovery of penicillin and other antibiotics had revolutionized the treatment of bacterial infections, but viruses, with their intimate reliance on host cellular machinery, presented a far more formidable challenge. A pivotal conceptual breakthrough came with the exploration of nucleoside analogs – synthetic molecules mimicking the natural building blocks of DNA and RNA. The rationale was elegant: to introduce a "faulty" component that could disrupt the rapid replication of viral genetic material, a hallmark of viral infection.

Among the promising early candidates were the arabinofuranosyl nucleosides, characterized by the presence of an arabinose sugar moiety in place of the ribose or deoxyribose found in natural nucleosides. This structural alteration was key to their biological activity. While much of the early focus was on 9-β-D-arabinofuranosyladenine (araA, Vidarabine), its guanine counterpart, 9-β-D-arabinofuranosylguanine (araG), synthesized as early as 1964, was also a compound of significant interest.[1] This guide delves into the early studies of this class of compounds, with a particular focus on the foundational work that paved the way for understanding the antiviral potential of molecules like araG. Due to the greater body of published early research on araA, it will be used as the primary exemplar to illustrate the core concepts and experimental approaches that were applied to this class of compounds.

The Core Principle: A Deceptive Mimicry to Halt Viral Replication

The central hypothesis behind the antiviral activity of arabinofuranosyl nucleosides is their ability to act as fraudulent substrates in the synthesis of viral DNA.[2][3] This mechanism unfolds in a series of intracellular steps, each of which was a subject of early scientific inquiry.

Mechanism of Action: A Multi-pronged Attack on Viral DNA Synthesis

The antiviral action of arabinofuranosyl nucleosides like araA, and by extension the theoretical action of araG, is not a single event but a cascade of inhibitory processes:

-

Intracellular Phosphorylation: Upon entering a host cell, the nucleoside analog is phosphorylated by cellular kinases to its active triphosphate form (ara-ATP or ara-GTP).[2][4][5] This phosphorylation is a critical activation step.

-

Inhibition of Viral DNA Polymerase: The triphosphate analog then acts as a competitive inhibitor of the viral DNA polymerase, the enzyme responsible for synthesizing new viral DNA.[2][3][6] It competes with the natural deoxyadenosine triphosphate (dATP) or deoxyguanosine triphosphate (dGTP). The viral polymerase is often more susceptible to inhibition by these analogs than the host cell's DNA polymerase, providing a degree of selectivity.[2]

-

Chain Termination: When the viral DNA polymerase incorporates the arabinofuranosyl nucleoside triphosphate into a growing DNA chain, the presence of the arabinose sugar, with its 3'-hydroxyl group in a trans position, sterically hinders the formation of a phosphodiester bond with the next nucleotide.[2] This effectively terminates the elongation of the viral DNA chain, bringing replication to a halt.[2][5]

-

Inhibition of Other Key Enzymes: Early studies also suggested that these analogs could have other inhibitory effects. For instance, the diphosphate form of vidarabine (ara-ADP) was found to inhibit ribonucleotide reductase, an enzyme crucial for producing the deoxynucleotide building blocks for DNA synthesis.[4]

The following diagram illustrates the proposed mechanism of action for an arabinofuranosyl nucleoside:

Caption: Intracellular activation and inhibition of viral DNA synthesis by arabinofuranosyl nucleosides.

Early In Vitro Antiviral Investigations: The Proving Ground

The initial assessments of the antiviral properties of arabinofuranosyl nucleosides were conducted in cell culture systems. These in vitro studies were crucial for determining the spectrum of activity, potency, and cytotoxicity of these compounds.

Spectrum of Activity

Early research demonstrated that vidarabine (araA) was active against a range of DNA viruses, most notably:

-

Cytomegalovirus (CMV) [6]

Given the similar mechanisms of action of nucleoside analogs, it is highly probable that early, unpublished, or less widely disseminated studies would have also screened araG against a similar panel of DNA viruses.

Key Experimental Protocol: The Plaque Reduction Assay

A cornerstone of early in vitro antiviral testing was the plaque reduction assay . This technique provided a quantitative measure of a compound's ability to inhibit viral replication.

Methodology:

-

Cell Culture Preparation: A monolayer of susceptible host cells (e.g., Vero cells for HSV) is grown in multi-well plates.

-

Viral Inoculation: The cell monolayers are infected with a known concentration of the virus, typically calculated to produce a countable number of plaques.

-

Compound Application: After a brief incubation period to allow for viral adsorption, the viral inoculum is removed. The cells are then overlaid with a semi-solid medium (e.g., containing methylcellulose) containing various concentrations of the test compound (e.g., araA or araG).

-

Incubation: The plates are incubated for a period sufficient for viral replication and the formation of visible plaques (localized areas of cell death).

-

Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), making the plaques visible as clear zones against a background of stained, healthy cells.

-

Data Analysis: The number of plaques in the presence of the compound is compared to the number in a control (no compound). The 50% inhibitory concentration (IC50) – the concentration of the compound that reduces the number of plaques by 50% – is then calculated.

The following diagram outlines the workflow of a typical plaque reduction assay:

References

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of Vidarabine? [synapse.patsnap.com]

- 3. Page loading... [guidechem.com]

- 4. Vidarabine - Wikipedia [en.wikipedia.org]

- 5. What is Vidarabine used for? [synapse.patsnap.com]

- 6. WHAT CLINICIANS NEED TO KNOW ABOUT ANTIVIRAL DRUGS AND VIRAL RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The antiviral activity of 9-beta-D-arabinofuranosyladenine is enhanced by the 2',3'-dideoxyriboside, the 2',3'-didehydro-2',3'-dideoxyriboside and the 3'-azido-2',3'-dideoxyriboside of 2,6-diaminopurine - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular uptake mechanisms of 9-beta-d-Arabinofuranosylguanine

An In-Depth Technical Guide to the Cellular Uptake and Activation of 9-β-D-Arabinofuranosylguanine (ara-G)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

9-β-D-arabinofuranosylguanine (ara-G) is a potent deoxyguanosine analogue with demonstrated efficacy against T-cell malignancies. Its therapeutic success is not merely a function of its inherent chemistry but is critically dependent on a series of orchestrated cellular events, beginning with its transport across the plasma membrane and culminating in its metabolic activation to the cytotoxic triphosphate form. This guide provides a detailed examination of these core mechanisms, synthesizing field-proven insights with established biochemical principles. We will dissect the specific membrane transporters responsible for ara-G influx, elucidate the dual kinase pathways governing its intracellular phosphorylation, and present validated experimental protocols for investigating these processes. The objective is to equip researchers with a comprehensive understanding of ara-G's cellular journey, thereby enabling more informed drug development and mechanistic studies.

Introduction to 9-β-D-Arabinofuranosylguanine (ara-G)

9-β-D-arabinofuranosylguanine (ara-G) is a synthetic purine nucleoside analogue distinguished by an arabinose sugar moiety in place of the natural deoxyribose. This structural modification is the cornerstone of its function as an antineoplastic agent. The clinical utility of ara-G is most pronounced in the treatment of T-cell acute lymphoblastic leukemia (T-ALL) and T-cell lymphoblastic lymphoma (T-LBL), where it exhibits selective toxicity. To enhance its bioavailability, ara-G is often administered as the prodrug nelarabine, which is rapidly converted to ara-G in vivo.

The central tenet of ara-G's mechanism is that its efficacy is directly correlated with the intracellular accumulation of its active 5'-triphosphate metabolite, ara-GTP. This conversion process is highly dependent on the cell's transport and metabolic machinery, making the study of its uptake a critical aspect of its pharmacology.

The Gateway: Cellular Transport of ara-G

As a hydrophilic molecule, ara-G cannot freely diffuse across the lipid bilayer of the cell membrane. Its entry is mediated by specialized membrane proteins known as nucleoside transporters (NTs). These transporters are broadly classified into two major superfamilies: the Solute Carrier (SLC) 28 family of Concentrative Nucleoside Transporters (CNTs) and the SLC29 family of Equilibrative Nucleoside Transporters (ENTs).

-

Equilibrative Nucleoside Transporters (ENTs, SLC29): These transporters facilitate the bidirectional movement of nucleosides down their concentration gradient and are sodium-independent. The most well-characterized members are hENT1 and hENT2.

-

Concentrative Nucleoside Transporters (CNTs, SLC28): These transporters actively import nucleosides into the cell against a concentration gradient, a process coupled to the electrochemical potential of a sodium ion gradient. Key members include the pyrimidine-selective hCNT1, the purine-selective hCNT2, and the broadly selective hCNT3.

Primary Transport Route: The Role of hENT1

Interestingly, while potent hENT1 inhibitors like NBMPR, dipyridamole, and dilazep effectively block ara-G transport, they fail to prevent ara-G-induced cytotoxicity in cell growth assays. This suggests that even a small, residual uptake is sufficient for therapeutic efficacy.

Secondary Transport Pathways

Studies have revealed a minor, NBMPR-insensitive component of ara-G transport, accounting for approximately 10-20% of total influx. This secondary pathway is not inhibited by other classic ENT inhibitors but is sensitive to purine bases such as adenine and hypoxanthine, indicating the involvement of a distinct, low-capacity transport system. While hENT2 and the purine-selective hCNT2 are theoretical candidates for purine analogue transport, their specific contribution to ara-G uptake appears to be minor compared to hENT1.

Intracellular Metabolic Activation: Forging the Active Metabolite

Upon entering the cell, ara-G is a pharmacologically inert pro-drug. Its conversion to the active cytotoxic agent, ara-GTP, requires sequential phosphorylation, a process catalyzed by specific cellular kinases. The selective toxicity of ara-G against T-cells is largely attributed to the high efficiency of this bioactivation pathway in these cells.

| Protein | Family/Location | Function in ara-G Pathway | Key Characteristics |

| hENT1 | SLC29 / Plasma Membrane | Primary transporter for ara-G influx. | Bidirectional, Na+-independent, sensitive to NBMPR. |

| dCK | Kinase / Cytosol & Nucleus | Phosphorylates ara-G to ara-GMP. | More active at higher ara-G concentrations. |

| dGK | Kinase / Mitochondria | Phosphorylates ara-G to ara-GMP. | Preferred kinase at low ara-G concentrations. |

The Dual Kinase System: dCK and dGK

The initial and rate-limiting step, the conversion of ara-G to ara-G monophosphate (ara-GMP), is uniquely handled by two different kinases:

-

Deoxycytidine Kinase (dCK): A cytosolic and nuclear enzyme, dCK is capable of phosphorylating ara-G. It appears to be the preferred enzyme at higher substrate concentrations.

-

Deoxyguanosine Kinase (dGK): A mitochondrial kinase, dGK demonstrates a higher affinity for ara-G and is the predominant activating enzyme at the lower, more physiologically relevant concentrations of the drug.

This dual activation mechanism is a cornerstone of ara-G's pharmacology. The high levels of both dCK and dGK in T-lymphoblasts lead to the profound accumulation of ara-GTP, reaching levels 80-fold higher than in other cell types and explaining the drug's T-cell selectivity.

Mitochondrial Targeting

The preference for phosphorylation by the mitochondrial dGK has a significant downstream consequence: ara-G is predominantly incorporated into mitochondrial DNA (mtDNA). This suggests that mitochondrial dysfunction may be a key component of its cytotoxic effect, although the precise mechanism by which mtDNA incorporation leads to apoptosis is still under investigation.

Diagram: Cellular Uptake and Bioactivation of ara-G

Caption: The cellular influx and bioactivation pathway of ara-G.

Methodologies for Studying ara-G Cellular Uptake

A multi-faceted experimental approach is required to fully characterize the uptake and activation of ara-G. Below are validated, step-by-step protocols for core assays.

Protocol: Radiolabeled Nucleoside Uptake Assay

This assay directly measures the rate of ara-G transport across the plasma membrane.

Objective: To determine the kinetics (Vmax and Km) of ara-G transport.

Methodology:

-

Cell Seeding: Plate cells (e.g., MOLT-4 T-lymphoblasts) in appropriate multi-well plates (e.g., 24-well) at a density of 1-2 x 10^6 cells/mL and allow them to equilibrate.

-

Preparation of Transport Buffer: Prepare a sodium-containing buffer (for CNT studies) and a sodium-free buffer (for ENT studies, replacing NaCl with choline chloride).

-

Assay Initiation:

-

Aspirate the culture medium and wash the cells once with the appropriate room-temperature transport buffer.

-

Add the transport buffer containing a range of concentrations of [3H]-ara-G (or another radiolabeled variant) with and without potential inhibitors (e.g., 10 µM NBMPR to isolate non-hENT1 transport).

-

-

Time Course: Incubate for a short, defined period (e.g., 30-60 seconds) at room temperature. Transport should be measured in the initial linear phase.

-

Assay Termination:

-

Terminate transport by rapidly adding an excess volume of ice-cold stop buffer (transport buffer containing a high concentration of a non-radiolabeled inhibitor, e.g., 100 µM dipyridamole).

-

Immediately wash the cells three times with ice-cold stop buffer to remove extracellular radiolabel.

-

-

Cell Lysis & Scintillation Counting:

-

Lyse the cells in each well using a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

-

Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a liquid scintillation counter.

-

-

Data Analysis: Normalize radioactivity counts to protein concentration per well. Plot uptake velocity against substrate concentration and fit to the Michaelis-Menten equation to determine Vmax and Km.

Protocol: Cytotoxicity Assay

This assay indirectly assesses the combined effect of uptake, activation, and cytotoxicity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of ara-G.

Methodology:

-

Cell Seeding: Seed cells in a 96-well microplate at an optimized density (e.g., 5,000-10,000 cells/well).

-

Drug Treatment: Add serial dilutions of ara-G to the wells, covering a broad concentration range (e.g., from 1 nM to 100 µM). Include untreated control wells.

-

Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Viability Assessment: Add a viability reagent (e.g., MTT, resazurin, or an ATP-based luminescent reagent like CellTiter-Glo®) to each well according to the manufacturer's instructions.

-

Signal Measurement: Incubate for the recommended time, then measure the signal (absorbance or luminescence) using a plate reader.

-

Data Analysis: Normalize the data to the untreated control wells (100% viability). Plot the percentage of viable cells against the log of the ara-G concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Protocol: Quantification of Intracellular ara-GTP by HPLC

This assay directly measures the amount of the active metabolite formed within the cell.

Objective: To quantify the intracellular concentration of ara-GTP following drug exposure.

Methodology:

-

Cell Treatment: Incubate a known number of cells (e.g., 10-20 x 10^6) with a defined concentration of ara-G (e.g., 10 µM) for a set time (e.g., 4 hours).

-

Nucleotide Extraction:

-

Rapidly harvest and wash the cells with ice-cold PBS.

-

Extract the intracellular nucleotides by adding a volume of ice-cold 0.4 M perchloric acid.

-

Vortex vigorously and incubate on ice for 30 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.

-

Transfer the supernatant to a new tube and neutralize it by adding a calculated amount of potassium hydroxide (KOH).

-

Centrifuge again to remove the potassium perchlorate precipitate.

-

-

HPLC Analysis:

-

Analyze the neutralized extract using a strong anion-exchange (SAX) HPLC column.

-

Use a gradient elution with phosphate buffers of increasing ionic strength to separate the different nucleotide species (mono-, di-, and triphosphates).

-

Monitor the column eluent with a UV detector at an appropriate wavelength for guanine (approx. 254 nm).

-

-

Quantification: Identify the ara-GTP peak by comparing its retention time to a known ara-GTP standard. Quantify the peak area and calculate the intracellular concentration based on a standard curve generated with known amounts of ara-GTP.

Diagram: Experimental Workflow for ara-G Uptake Analysis

Caption: A logical workflow for the comprehensive analysis of ara-G uptake.

Conclusion

The cellular uptake and subsequent metabolic activation of 9-β-D-arabinofuranosylguanine are intricate, multi-step processes that are fundamental to its therapeutic action. The predominance of the hENT1 transporter as the primary entry route, coupled with a highly efficient dual-kinase activation system in T-cells, provides a clear biochemical basis for the drug's selective cytotoxicity. A thorough understanding of these mechanisms, validated through the robust experimental protocols outlined in this guide, is essential for optimizing the clinical application of ara-G, overcoming potential resistance mechanisms, and designing the next generation of nucleoside analogue therapeutics.

The Intrinsic Pathway of Apoptosis Induction by 9-beta-D-Arabinofuranosylguanine: A Technical Guide for Researchers

Abstract

9-beta-D-Arabinofuranosylguanine (ara-G) is a deoxyguanosine analog with established cytotoxic activity against malignant T-lymphoblasts, forming the basis of the prodrug nelarabine's clinical efficacy in T-cell acute lymphoblastic leukemia (T-ALL) and T-cell lymphoblastic lymphoma (T-LBL). This technical guide provides an in-depth exploration of the molecular mechanisms underpinning ara-G's primary mode of action: the induction of apoptosis. We will dissect the signaling cascade, from the initial metabolic activation of ara-G to the ultimate execution of programmed cell death, with a focus on the intrinsic mitochondrial pathway. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of ara-G's apoptotic signaling and detailed, field-proven protocols for its investigation.

Introduction: The Clinical Significance and Molecular Premise of Ara-G

Ara-G's selective cytotoxicity towards T-lymphocytes is a cornerstone of its therapeutic application. This selectivity is attributed to the preferential accumulation of its active triphosphate form, ara-GTP, in T-cells.[1] The central hypothesis, supported by extensive research, is that the incorporation of ara-GTP into DNA during replication is the critical event that triggers the apoptotic cascade.[2] This guide will elucidate the intricate signaling network that translates this initial DNA damage into a cellular decision to undergo programmed cell death.

The Core Mechanism: From Prodrug to Apoptotic Signal

The journey of ara-G from an inert compound to a potent inducer of apoptosis involves a series of well-defined steps:

2.1. Cellular Uptake and Metabolic Activation:

Nelarabine, a more soluble prodrug, is readily converted to ara-G in the body. Ara-G is then transported into cells and undergoes intracellular phosphorylation to its active form, this compound 5'-triphosphate (ara-GTP), by cellular kinases, primarily deoxyguanosine kinase.[3]

2.2. DNA Incorporation and the Initiation of Damage:

Ara-GTP acts as a fraudulent substrate for DNA polymerases, competing with the natural deoxyguanosine triphosphate (dGTP).[1] Its incorporation into the elongating DNA strand, particularly during the S-phase of the cell cycle, leads to chain termination and the inhibition of DNA synthesis.[1][2] This creates DNA strand breaks and adducts, which are recognized by the cell's DNA damage response (DDR) machinery.

The Signaling Cascade: A Deep Dive into the Intrinsic Apoptotic Pathway

The DNA damage inflicted by ara-G predominantly activates the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is a tightly regulated process orchestrated by a complex interplay of sensors, mediators, and effectors.

3.1. Sensing the Damage: The Role of ATM/ATR and p53

The DNA lesions created by ara-G are sensed by the cell's primary DNA damage sensors, the phosphoinositide 3-kinase-related kinases (PIKKs), Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR).[4] These kinases initiate a signaling cascade that leads to the activation and stabilization of the tumor suppressor protein, p53.[4][5] Activated p53 plays a pivotal role in transducing the DNA damage signal into a pro-apoptotic response.[6]

3.2. The Mitochondrial Checkpoint: Regulation by the Bcl-2 Family

The decision to commit to apoptosis is largely controlled at the level of the mitochondria by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family comprises both anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members. The pro-apoptotic members are further divided into the "BH3-only" proteins (e.g., PUMA, Noxa, Bim, Bid), which act as sensors of cellular stress, and the "effector" proteins (Bax and Bak).[7]

Upon activation by DNA damage, p53 transcriptionally upregulates the expression of BH3-only proteins, particularly PUMA (p53 upregulated modulator of apoptosis) and Noxa.[7][8] These proteins act as key initiators of the apoptotic cascade by neutralizing the anti-apoptotic Bcl-2 proteins.[9] This releases the effector proteins, Bax and Bak, from their inhibitory grasp.[10]

3.3. The Point of No Return: Mitochondrial Outer Membrane Permeabilization (MOMP)

Once liberated, Bax and Bak undergo a conformational change, leading to their oligomerization and insertion into the outer mitochondrial membrane.[10][11] This forms pores, a process known as Mitochondrial Outer Membrane Permeabilization (MOMP), which is considered the "point of no return" in apoptosis.[12] MOMP results in the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, most notably cytochrome c.[12]

3.4. The Execution Phase: Caspase Activation

In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering its oligomerization to form the apoptosome.[13] The apoptosome then recruits and activates the initiator caspase, caspase-9.[13] Activated caspase-9, in turn, cleaves and activates the executioner caspases, primarily caspase-3.[14][15]

Activated caspase-3 is responsible for the systematic dismantling of the cell by cleaving a plethora of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies.[15][16]

Diagram: Ara-G Induced Apoptotic Signaling Pathway

Caption: Signaling pathway of ara-G-induced apoptosis.

Experimental Protocols for Studying Ara-G Induced Apoptosis

To rigorously investigate the apoptotic effects of ara-G, a combination of well-established cellular and molecular biology techniques is required. The following protocols provide a framework for these investigations.

4.1. Cell Culture and Ara-G Treatment

-

Cell Lines: T-lymphoblastic cell lines such as CCRF-CEM or Jurkat are commonly used models.

-

Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Ara-G Treatment: Prepare a stock solution of ara-G in sterile water or DMSO. Treat cells with varying concentrations of ara-G for different time points (e.g., 24, 48, 72 hours) to determine the optimal conditions for apoptosis induction. A dose-response and time-course experiment is crucial for each cell line.

4.2. Assessment of Apoptosis

4.2.1. Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC, PE, or APC). PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

-

Protocol:

-

Harvest cells (approximately 1 x 10^6 cells per sample) by centrifugation.

-

Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

-

Data Interpretation:

-

Annexin V-negative and PI-negative: Viable cells.

-

Annexin V-positive and PI-negative: Early apoptotic cells.

-

Annexin V-positive and PI-positive: Late apoptotic or necrotic cells.

-

Annexin V-negative and PI-positive: Necrotic cells.

-

Diagram: Annexin V/PI Staining Workflow

References

- 1. BAX Activation is Initiated at a Novel Interaction Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. p53-Dependent and p53-Independent Activation of Autophagy by ARF - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ATM acts downstream of ATR in the DNA damage response signalling of bystander cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ATM and ATR: Sensing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]